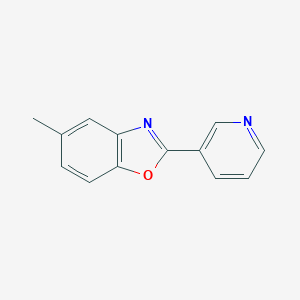
5-methyl-2-(3-pyridyl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(3-pyridyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(3-pyridyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-2-(3-pyridyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Halogenated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(3-pyridyl)-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure
Wirkmechanismus
The mechanism of action of 5-methyl-2-(3-pyridyl)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial DNA, inhibiting replication and transcription processes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(pyridin-3-yl)-1,3-thiazole: Similar structure but contains a thiazole ring instead of a benzoxazole ring.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring fused with a pyridine ring.
Imidazole derivatives: Compounds like pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone
Uniqueness
5-methyl-2-(3-pyridyl)-1,3-benzoxazole is unique due to its benzoxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
5-methyl-2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C13H10N2O/c1-9-4-5-12-11(7-9)15-13(16-12)10-3-2-6-14-8-10/h2-8H,1H3 |
InChI-Schlüssel |
RULZAFOLJXOJNR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide](/img/structure/B243301.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide](/img/structure/B243303.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide](/img/structure/B243305.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide](/img/structure/B243312.png)
![2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B243316.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243317.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzenesulfonamide](/img/structure/B243319.png)
![2-(4-bromophenoxy)-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B243320.png)
![N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B243324.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B243325.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243327.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B243328.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243329.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4-dimethylbenzamide](/img/structure/B243331.png)
